

Replicating Historical Fengabine Clinical Trial Data: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fengabine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of historical clinical trial data for **Fengabine**, an investigational GABAergic agent, in the context of its intended indications: depression and epilepsy. The following sections objectively compare **Fengabine**'s performance with alternative treatments of its era, supported by available experimental data. Methodologies from key cited experiments are detailed to allow for critical evaluation and replication.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from historical clinical trials of **Fengabine** for depression and contemporaneous trials of alternative treatments for both depression and epilepsy.

Table 1: Fengabine vs. Tricyclic Antidepressants (TCAs) for Depression (Pooled Data from Six Double-Blind Trials)

Parameter	Fengabine	Tricyclic Antidepressants (TCAs)
Total Patients	194	204 (98 clomipramine, 63 amitriptyline, 43 imipramine)
Patient Population	284 Major Depression, 114 Minor Depression (pooled)	284 Major Depression, 114 Minor Depression (pooled)
Dosage Range	600 - 2,400 mg/day	50 - 200 mg/day
Treatment Duration	4 weeks	4 weeks
Primary Efficacy Measure	Hamilton Depression Rating Scale (HAM-D)	Hamilton Depression Rating Scale (HAM-D)
Physician-Rated Improvement	74% rated as "improved" or "much improved"[1][2]	72% rated as "improved" or "much improved"[1][2]
Key Side Effects	More frequent alteration of Gamma-GT (30.4%), increased cholesterol[1][2]	Significantly more frequent anticholinergic side effects[1][2]
Overall Efficacy	No significant difference in mean HAM-D scores compared to TCAs[1]. Fengabine showed a slight trend for better performance in minor depression, while TCAs were slightly better in major depression[1]. Fengabine was reported to have a faster onset of action[3].	No significant difference in mean HAM-D scores compared to Fengabine[1].

Note: Detailed quantitative data from the six individual trials were not publicly available in the reviewed literature.

Table 2: Historical Clinical Trial Data for Contemporaneous Epilepsy Treatments

Drug	Trial Design	Patient Population	Key Efficacy/Outcome Measures
Phenobarbital	Randomized Controlled Trials (often of poor methodological quality by modern standards) [4][5]	Childhood epilepsy, focal and generalized tonic-clonic seizures[4][6]	No evidence of difference in antiepileptic efficacy compared to other AEDs[4].
Phenytoin	Double-blind, controlled trials[7]	Focal and generalized epilepsy[8]	Effective in preventing tonic-clonic and focal seizures[8]. Reduced seizure frequency significantly in the first week after head trauma.
Carbamazepine	Randomized, controlled trials[9][10]	Focal onset seizures, generalized tonic-clonic seizures[9]	Effective in reducing seizure recurrence after a first afebrile seizure[9]. No statistically significant difference in seizure control compared to phenytoin.
Sodium Valproate	Open-label, prospective study; cross-over study[11]	Newly or recently diagnosed focal onset epilepsy; partial seizures[12][11]	77% of subjects were seizure-free at 6 months[12]. At least as effective as carbamazepine, with 11/19 patients seizure-free at one year compared to 8/19 on carbamazepine[11].

Note: Clinical trial data for **Fengabine** in the treatment of epilepsy were not found in the publicly available literature. Preclinical studies suggested a wide-spectrum anticonvulsant action, but this does not appear to have been translated into published clinical trials in humans[13].

Experimental Protocols

Fengabine Depression Trials (General Protocol)

The six double-blind trials comparing **Fengabine** to TCAs followed a similar parallel-group design[2].

- Patient Selection: Adult patients diagnosed with major or minor depressive disorders according to DSM-III criteria were included[1].
- Treatment Allocation: Patients were randomly assigned to receive either **Fengabine** or a TCA (clomipramine, amitriptyline, or imipramine)[1].
- Dosing: **Fengabine** was administered at doses ranging from 600 to 2,400 mg/day. TCAs were dosed between 50 and 200 mg/day[1].
- Blinding: The studies were double-blind, meaning neither the patients nor the investigators knew which treatment was being administered.
- Assessment: Efficacy was primarily evaluated using the Hamilton Depression Rating Scale (HAM-D). Physician's clinical improvement ratings were also used. Safety and tolerability were assessed by monitoring side effects[1][2].
- Duration: The treatment period was four weeks[1].

Historical Tricyclic Antidepressant Trials (General Protocol)

Clinical trials of TCAs such as amitriptyline and imipramine conducted in the same era often followed a double-blind, placebo-controlled design.

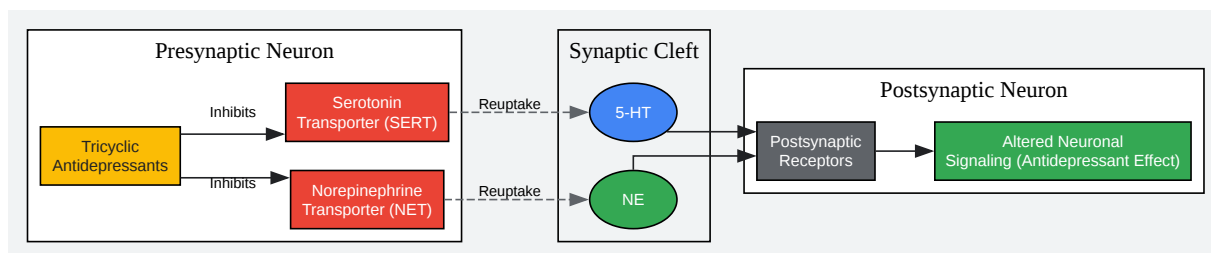
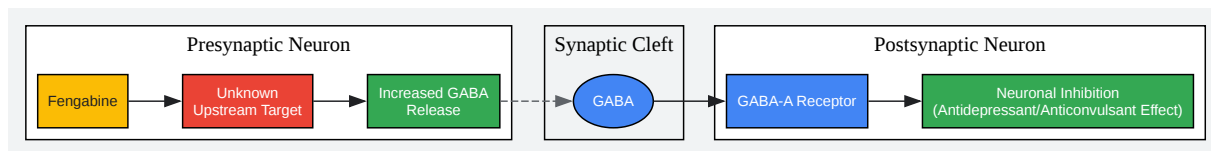
- Patient Selection: Patients with a diagnosis of major depressive disorder were recruited.

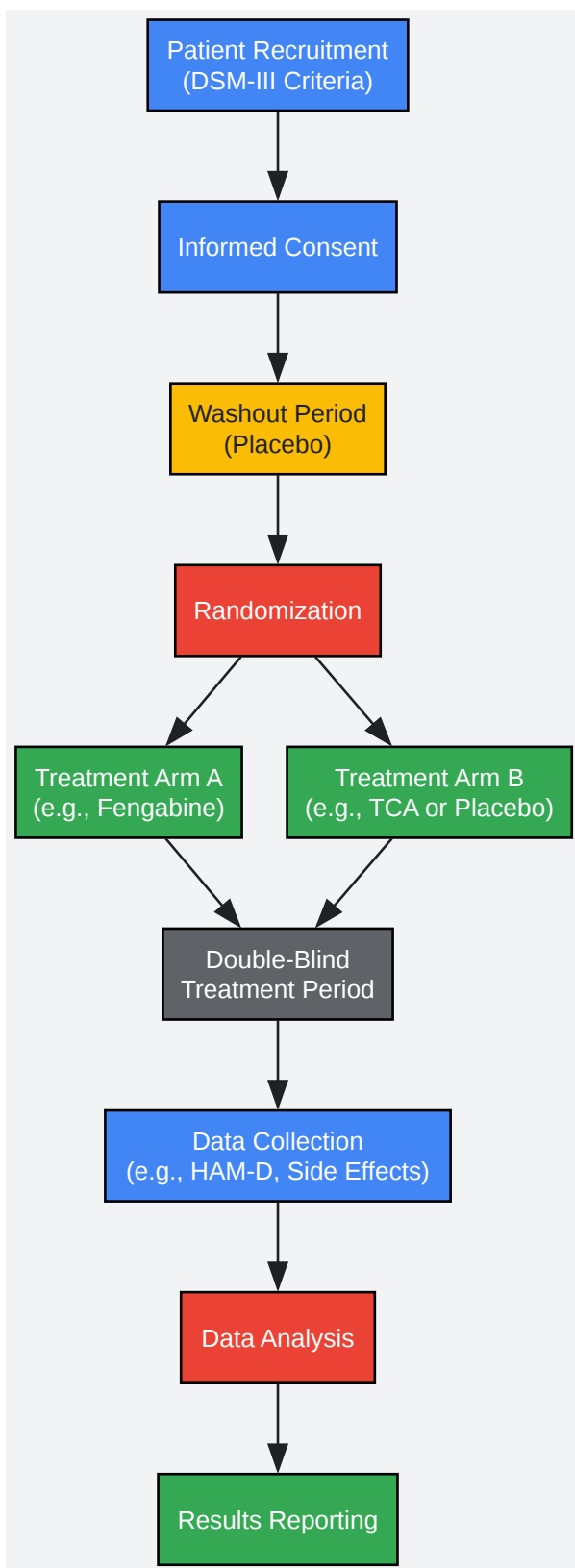
- Washout Period: A washout period of one to two weeks with a single-blind placebo was often employed to exclude placebo responders[9].
- Treatment Allocation: Patients were randomly assigned to receive the active drug (e.g., amitriptyline, imipramine) or a placebo.
- Dosing: Doses were often titrated to a target therapeutic level (e.g., median dose of 125 mg for amitriptyline)[3].
- Assessment: Efficacy was assessed using standardized depression rating scales like the HAM-D.
- Duration: The typical trial duration was six weeks[3][9].

Signaling Pathways and Experimental Workflows

Fengabine's Hypothesized Mechanism of Action

Fengabine is classified as a GABAergic agent. However, its mechanism is indirect. While its antidepressant effects are reversed by GABA-A receptor antagonists like bicuculline, **Fengabine** does not bind directly to GABA receptors or inhibit the GABA-transaminase (GABA-T) enzyme[13]. This suggests that **Fengabine** enhances GABAergic transmission through an upstream mechanism, leading to increased GABAergic signaling and subsequent neuronal inhibition.





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- To cite this document: BenchChem. [Replicating Historical Fengabine Clinical Trial Data: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1672504#replicating-historical-fengabine-clinical-trial-data>]

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